molecular formula C5H12ClNS B13424121 (Pyrrolidin-2-yl)methanethiolhydrochloride

(Pyrrolidin-2-yl)methanethiolhydrochloride

Cat. No.: B13424121
M. Wt: 153.67 g/mol
InChI Key: WQZYDUAYFBOFQJ-UHFFFAOYSA-N
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Description

(Pyrrolidin-2-yl)methanethiolhydrochloride is a chemical compound with the molecular formula C5H11NS·HCl It is a hydrochloride salt of (Pyrrolidin-2-yl)methanethiol, which contains a pyrrolidine ring attached to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyrrolidin-2-yl)methanethiolhydrochloride typically involves the reaction of pyrrolidine with formaldehyde and hydrogen sulfide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Pyrrolidin-2-yl)methanethiolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Water, ethanol, dichloromethane.

Major Products Formed

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Free thiol.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Pyrrolidin-2-yl)methanethiolhydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways. It may be used in the development of new drugs or as a tool to study enzyme mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceuticals with specific biological activities.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Pyrrolidin-2-yl)methanethiolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    Methanethiol: A sulfur-containing compound with a thiol group.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness

(Pyrrolidin-2-yl)methanethiolhydrochloride is unique due to the presence of both a pyrrolidine ring and a methanethiol group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H12ClNS

Molecular Weight

153.67 g/mol

IUPAC Name

pyrrolidin-2-ylmethanethiol;hydrochloride

InChI

InChI=1S/C5H11NS.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H

InChI Key

WQZYDUAYFBOFQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CS.Cl

Origin of Product

United States

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